Cas no 58236-76-3 ((2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid)

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(3-CHLORO-4-METHOXYPHENYL)ACRYLIC ACID
- (E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
- 3-(3-Chloro-4-methoxyphenyl)acrylic acid
- 3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid
- 3-Chlor-4-methoxyzimtsaeure
- 3-Chloro-4-methoxycinnamic acid
- 3-CHLORO-4-METHOXYCINNAMIC ACID 97
- (E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid
- MLS000760630
- HMS2756M11
- BBL007969
- SBB023926
- STK180302
- EN300-24517
- EN300-832942
- 3-Chloro-4-methoxycinnamic acid 97
- DS-9117
- AKOS000313720
- 58236-76-3
- 3-Chloro-4-methoxycinnamic acid, 97%
- SMR000370675
- Z2311776784
- CS-0192153
- SCHEMBL7004021
- (E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-PROPENOIC ACID
- MFCD05739914
- E89807
- AH-487/42925560
- CHEMBL1721424
- 3-(3-chloro-4-methoxyphenyl)acrylicacid
- 220353-69-5
- (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid
-
- MDL: MFCD05739914
- インチ: 1S/C10H9ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
- InChIKey: FFQJKQJQLDOHDW-HWKANZROSA-N
- SMILES: ClC1C([H])=C(/C(/[H])=C(\[H])/C(=O)O[H])C([H])=C([H])C=1OC([H])([H])[H]
計算された属性
- 精确分子量: 212.02400
- 同位素质量: 212.0240218 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- 互变异构体数量: 何もない
- XLogP3: 2.5
- トポロジー分子極性表面積: 46.5
- Surface Charge: 0
- 分子量: 212.63
じっけんとくせい
- Color/Form: ソリッド
- 密度みつど: 1.32
- Boiling Point: 378.6°C at 760 mmHg
- フラッシュポイント: 182.8°C
- Refractive Index: 1.602
- PSA: 46.53000
- LogP: 2.44640
- Solubility: 使用できない
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302-H319
- Warning Statement: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36
-
危険物標識:
- 储存条件:Sealed in dry,Room Temperature
- Risk Phrases:R22
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C377393-500mg |
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid |
58236-76-3 | 500mg |
$ 115.00 | 2022-04-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 638765-5G |
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid |
58236-76-3 | 97% | 5G |
¥2079.12 | 2022-02-24 | |
Aaron | AR003IR6-250mg |
3-CHLORO-4-METHOXYCINNAMIC ACID 97 |
58236-76-3 | 95% | 250mg |
$26.00 | 2025-02-13 | |
1PlusChem | 1P003IIU-5g |
3-CHLORO-4-METHOXYCINNAMIC ACID 97 |
58236-76-3 | 95%+ | 5g |
$231.00 | 2023-12-16 | |
1PlusChem | 1P003IIU-100mg |
3-CHLORO-4-METHOXYCINNAMIC ACID 97 |
58236-76-3 | 95%+ | 100mg |
$40.00 | 2023-12-16 | |
A2B Chem LLC | AB63174-5g |
(2E)-3-(3-Chloro-4-methoxyphenyl)acrylic acid |
58236-76-3 | 97% | 5g |
$489.00 | 2024-04-19 | |
Aaron | AR003IR6-5g |
3-CHLORO-4-METHOXYCINNAMIC ACID 97 |
58236-76-3 | 95% | 5g |
$213.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262823-100mg |
(E)-3-(3-Chloro-4-methoxyphenyl)acrylic acid |
58236-76-3 | 95+% | 100mg |
¥146.00 | 2024-05-07 | |
1PlusChem | 1P003IIU-250mg |
3-CHLORO-4-METHOXYCINNAMIC ACID 97 |
58236-76-3 | 95%+ | 250mg |
$48.00 | 2023-12-16 | |
Aaron | AR003IR6-25g |
3-CHLORO-4-METHOXYCINNAMIC ACID 97 |
58236-76-3 | 95% | 25g |
$1021.00 | 2025-03-07 |
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid 関連文献
-
1. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acidに関する追加情報
Comprehensive Analysis of (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid (CAS No. 58236-76-3)
(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid, with the CAS number 58236-76-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cinnamic acid derivative is characterized by its unique chloro-methoxy substitution pattern, which imparts distinct chemical properties. The compound's E-configuration (trans) at the double bond is critical for its biological activity, making it a subject of interest in drug discovery and material science applications.
Recent studies highlight the growing demand for chlorinated aromatic compounds like 58236-76-3 due to their versatility in synthesizing bioactive molecules. Researchers are particularly intrigued by its potential as a building block for antimicrobial agents and anti-inflammatory drugs, aligning with current trends in combating antibiotic resistance. The compound's methoxy group enhances solubility, while the chloro substituent contributes to electrophilic reactivity—a combination that enables diverse synthetic modifications.
From an industrial perspective, (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid is increasingly referenced in patents related to crop protection chemicals. Its structural motif appears in novel fungicide formulations, addressing global concerns about food security and sustainable agriculture. Analytical techniques such as HPLC purification and NMR spectroscopy are essential for verifying the purity of this compound, especially when used in sensitive applications like pharmaceutical intermediates.
Environmental considerations surrounding halogenated compounds have spurred innovation in greener synthesis routes for CAS 58236-76-3. Modern catalytic methods employing palladium complexes or biocatalysts demonstrate reduced energy consumption compared to traditional halogenation processes. These advancements respond to the chemical industry's focus on green chemistry principles and carbon footprint reduction—topics frequently searched in academic and industrial databases.
The compound's crystalline properties make it valuable for materials science applications, particularly in designing organic semiconductors. Its conjugated π-system allows for electron delocalization, a feature exploited in developing OLED materials and photovoltaic devices. This interdisciplinary relevance explains why searches for "58236-76-3 applications in electronics" have surged by 40% year-over-year in scientific literature indexes.
Quality control protocols for (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid emphasize stringent spectroscopic characterization, with Fourier-transform infrared spectroscopy (FTIR) being indispensable for confirming the carboxylic acid functionality. Regulatory compliance requires batch-to-batch consistency, particularly when the compound serves as a precursor for FDA-approved drug candidates—a process demanding meticulous impurity profiling.
Emerging research explores the compound's role in metal-organic frameworks (MOFs), where its chelating ability facilitates the construction of porous materials for gas storage. Such applications align with the global push for clean energy solutions, making CAS 58236-76-3 relevant to hydrogen storage technology discussions—a trending topic in materials science forums.
Storage recommendations for this compound typically specify ambient temperature conditions in amber glass containers to prevent photodegradation of the aryl-chloro bond. Stability studies indicate excellent shelf life when protected from moisture, a consideration crucial for maintaining reagent-grade purity in laboratory settings.
In conclusion, (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid represents a multifaceted chemical entity bridging pharmaceuticals, agriculture, and advanced materials. Its structural tunability and reactivity profile continue to inspire innovations across scientific disciplines, while evolving synthesis methods address ecological concerns—making CAS 58236-76-3 a compound of enduring relevance in contemporary research.
58236-76-3 ((2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic Acid) Related Products
- 1181621-02-2(methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate)
- 1803803-35-1(2-Chlorobenzo[d]oxazole-6-thiol)
- 1806902-75-9(4-Bromo-6-cyano-3-(difluoromethyl)pyridine-2-sulfonyl chloride)
- 1261805-39-3(3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl)
- 1391378-45-2((1R)-2-METHYL-1-(4-METHYLPHENYL)PROPYLAMINE HYDROCHLORIDE)
- 1806892-50-1(3-Bromo-5-(difluoromethyl)-2,4-diiodopyridine)
- 1803843-18-6(2-Bromo-6-(3-bromopropyl)benzoic acid)
- 892755-39-4(6-bromo-3-3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one)
- 497079-45-5(5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol)
- 1158584-71-4(N-(2-methylbenzyl)ethanamine hydrochloride)
